7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine
Description
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes a chlorine atom at position 7 and a cyclopropyl group at position 2 (Figure 1). This scaffold resembles purine bases, enabling interactions with biological targets such as kinases, adenosine receptors, and nucleic acid-binding proteins . Thiazolo[5,4-d]pyrimidines are pharmacologically versatile, with applications in oncology, neurology, and agriculture . The cyclopropyl substituent confers unique steric and electronic properties, distinguishing it from derivatives with alkyl, aryl, or halogen substituents at position 2.
Properties
Molecular Formula |
C8H6ClN3S |
|---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
7-chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3S/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
WFPGJZULWIZCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiazolo[5,4-d]pyrimidine Core
- The thiazolo[5,4-d]pyrimidine core is prepared by condensation of pyrimidine derivatives with sulfur-containing reagents and cyclization under controlled conditions. For example, pyrimidine-5,7-dihydroxy derivatives can be synthesized by reaction of arylacetyl chlorides with appropriate precursors at high temperature.
Chlorination at Position 7
- The 7-chloro substituent is introduced by chlorination of the thiazolo[5,4-d]pyrimidine core using phosphorus oxychloride (POCl3). This reaction is often performed under microwave irradiation to enhance reaction rates and yields. The chlorination converts hydroxy groups into chloro substituents, yielding 7-chloro derivatives.
Introduction of the Cyclopropyl Group at Position 2
- The 2-position substitution with cyclopropyl is achieved by nucleophilic substitution or cross-coupling reactions. One effective method is Suzuki cross-coupling, where the 2-chloro position of the pyrimidine ring is replaced by a cyclopropyl boronic acid derivative under palladium catalysis. This method allows for selective introduction of cyclopropyl and other alkyl or aryl groups.
Summary of Key Reaction Steps
Detailed Reaction Conditions and Mechanisms
Chlorination: The use of POCl3 facilitates the replacement of hydroxy groups with chlorine atoms. Microwave irradiation accelerates this step, reducing reaction time significantly compared to conventional heating.
Suzuki Cross-Coupling: The 2-chloro substituent acts as a leaving group in the palladium-catalyzed cross-coupling with cyclopropyl boronic acid. This reaction typically requires a base, such as cesium carbonate, and proceeds under mild heating conditions to afford the cyclopropyl-substituted product with high selectivity and yield.
Amination (Optional): If further functionalization is desired, the 5-chloro group can be substituted by aqueous ammonia to yield 7-amino-5-chloro intermediates, which serve as platforms for additional modifications.
Representative Synthetic Scheme
Step 1: Synthesis of thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives
Arylacetyl chloride + suitable pyrimidine precursor → thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives
Step 2: Chlorination at positions 5 and 7
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy + POCl3 (microwave) → 5,7-dichloro-thiazolo[5,4-d]pyrimidine
Step 3: Amination at position 7 (optional)
5,7-dichloro derivative + NH3 (aq) → 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine
Step 4: Suzuki cross-coupling at position 2
7-chloro derivative + cyclopropyl boronic acid + Pd catalyst + base → 7-chloro-2-cyclopropyl-thiazolo[5,4-d]pyrimidine
Analytical and Characterization Data
The products are typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.
Crystallographic studies for related thiazolopyrimidines confirm the bicyclic structure and substitution positions, supporting the synthetic methodology.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as triethylamine or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states and functionalized derivatives .
Scientific Research Applications
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of semiconducting materials for organic electronics, such as organic photovoltaics and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at Position 2
The substituent at position 2 significantly influences biological activity and physicochemical properties. Key comparisons include:
*Calculated from molecular formula C₆H₄ClN₃S.
- Cyclopropyl vs. Methyl-substituted analogs, however, show potent antiproliferative activity (IC50 = 1.65 μM in HUVEC cells) .
- Cyclopropyl vs. 4-Chlorophenyl: Aryl groups like 4-chlorophenyl increase molecular weight and lipophilicity, favoring VEGFR-2 inhibition (IC50 = 1.65 μM) . Cyclopropyl may offer balanced hydrophobicity for CNS-targeting applications, as seen in adenosine receptor modulators .
- Cyclopropyl vs.
Substituent Effects at Position 7
The chlorine atom at position 7 is a conserved feature in many bioactive derivatives. Comparisons include:
| Compound | Substituent (Position 7) | Activity Profile |
|---|---|---|
| 7-Chloro-2-cyclopropyl derivative | Chlorine | Kinase inhibition, antiproliferative |
| 7-Amino derivatives | Amino | Improved solubility, receptor binding |
| 7-Thiol derivatives | Thiol | Potential for metal chelation |
- Chlorine vs. Amino: Amino groups at position 7 (e.g., in intermediates from ) enhance solubility and hydrogen-bonding capacity, critical for adenosine receptor affinity . Chlorine’s electron-withdrawing nature may stabilize π-π stacking in kinase inhibitors .
- Chlorine vs. Thiol : Thiol-containing derivatives (e.g., 7-chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol) could engage in disulfide bonding or metal coordination, though their stability in biological systems requires further study .
Antiangiogenic Activity
Thiazolo[5,4-d]pyrimidines with 4-chlorophenyl (position 2) and methyl (position 5) groups exhibit potent VEGFR-2 inhibition (IC50 = 1.65 μM) . The cyclopropyl analog’s smaller size may reduce steric hindrance in flat binding pockets, but its lower molecular weight (185.63 vs. 343.84 for 4-chlorophenyl derivatives) might limit hydrophobic interactions.
Antiproliferative Activity
Methyl and urea-linked derivatives demonstrate strong activity against cancer cell lines, with IC50 values in the low micromolar range .
Biological Activity
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
- CAS Number : 1263363-54-7
- Molecular Formula : CHClNS
- Molecular Weight : 171.61 g/mol
Anticancer Activity
Research indicates that 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.
In Vitro Studies
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 16.23 | |
| HCT116 (Colon) | 20.45 | |
| U87 MG (Glioblastoma) | 18.50 | |
| A549 (Lung) | 22.30 |
The compound's mechanism of action involves inducing apoptosis and disrupting the cell cycle, particularly arresting cells in the S phase, as evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls .
Anti-inflammatory Activity
7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine has also been investigated for its anti-inflammatory properties. It significantly inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
In Vivo Studies
In vivo studies using carrageenan-induced paw edema models demonstrated that this compound reduces inflammation effectively:
| Compound | ED (µM) | Comparison Drug | ED (µM) |
|---|---|---|---|
| 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine | 11.60 | Indomethacin | 9.17 |
The anti-inflammatory effect is attributed to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.
Antibacterial Efficacy
The following table summarizes the antibacterial activity of 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Streptococcus pyogenes | 8 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity.
Case Studies and Research Findings
Several studies have reinforced the biological activity of this compound:
- Study on Anticancer Activity : A study published in MDPI reported that 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine effectively inhibited MCF-7 cell proliferation with an IC value of approximately 16 µM. The mechanism involved apoptosis induction and cell cycle arrest in the S phase .
- Anti-inflammatory Mechanism : Another study highlighted its role in inhibiting COX enzymes, showing a significant reduction in inflammation markers in animal models .
- Antimicrobial Testing : Research conducted on various bacterial strains demonstrated its potential as an effective antimicrobial agent with low MIC values comparable to established antibiotics .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 7-Chloro-2-cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidine?
- Methodology : A multi-step approach is typically employed. First, construct the thiazole ring via cyclocondensation of thiourea derivatives with α-halo ketones. Next, fuse the pyrimidine ring using urea or guanidine under basic conditions. Introduce the cyclopropyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-position. Chlorination at the 7-position can be achieved using POCl₃ or N-chlorosuccinimide under reflux .
- Key Considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography. Confirm regiochemistry using H NMR and C NMR .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H NMR to identify proton environments (e.g., cyclopropyl protons at δ 1.0–1.5 ppm; aromatic protons at δ 7.5–8.5 ppm). C NMR confirms carbon skeleton and substituents .
- IR : Detect functional groups (e.g., C–S–C stretch at 1250 cm, C=N at 1570 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility : The free base is sparingly soluble in water but dissolves in DMSO or DMF. The hydrochloride salt (if synthesized) enhances aqueous solubility .
- Stability : Stable at room temperature in dry, dark conditions. Avoid prolonged exposure to moisture or acidic/basic environments to prevent hydrolysis of the cyclopropyl group .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclopropane introduction be mitigated?
- Methodology : Optimize reaction conditions:
- Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to ensure selective substitution at the 2-position.
- Employ steric directing groups (e.g., bulky protecting groups) to block undesired sites .
Q. What strategies resolve contradictions in reported biological activity data?
- Approach :
Purity Assessment : Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors.
Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls.
Structural Analog Comparison : Compare activity with analogs (e.g., 7-chloro-5-phenyl derivatives) to identify substituent-dependent trends .
- Case Study : In thiazolopyrimidines, electron-withdrawing groups (e.g., Cl) at position 7 enhance kinase inhibition, while cyclopropyl at position 2 modulates lipophilicity .
Q. What computational methods predict target binding modes and pharmacokinetics?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic contacts with cyclopropyl .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioavailability .
- Validation : Cross-check predictions with in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
